1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridazine derivatives. This compound is characterized by its unique molecular structure, which includes a pyridazine ring substituted with various aromatic groups. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound's details can be found in various chemical databases and research articles. Its molecular formula is and it has a molecular weight of approximately 284.32 g/mol. The compound is often discussed in the context of drug discovery and development, particularly in relation to its biological activities.
1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be classified as an organic heterocyclic compound. It contains nitrogen atoms within its ring structure, which is typical for many pharmacologically active compounds.
The synthesis of 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as acetic anhydride, phosphorus oxychloride, or various solvents like ethanol or dimethylformamide. Reaction conditions such as temperature and time must be carefully controlled to optimize yield and purity.
The molecular structure of 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide features:
The compound can be represented using various structural notations:
CC(c1cccc(C)c1)N(=O)C(=O)N2C=CC(=N2)C(=O)CInChI=1S/C16H16N4O2/c1-10-5-6-12(18)15(11(10)2)19-16(20)14(17)13(19)9(3)8(4)7(5)9/h5-6H,1-4H2,(H2,17,20)The chemical reactivity of 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be explored through various reactions:
These reactions typically require careful control of reaction conditions (temperature, pH, solvent) to avoid side reactions and ensure high yields.
The mechanism of action for 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not fully elucidated but may involve:
Research studies may provide insights into its binding affinity and specificity towards target proteins, which are crucial for understanding its pharmacological effects.
1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically exhibits:
Key chemical properties include:
This compound has potential applications in:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5